molecular formula C16H16O3 B3427944 3-Benzyloxyphenylacetic acid methyl ester CAS No. 62969-42-0

3-Benzyloxyphenylacetic acid methyl ester

Cat. No.: B3427944
CAS No.: 62969-42-0
M. Wt: 256.30 g/mol
InChI Key: PGBWCJFWJDBDOY-UHFFFAOYSA-N
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Description

3-Benzyloxyphenylacetic acid methyl ester: is an organic compound with the molecular formula C16H16O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a benzyloxy group at the third position and the carboxylic acid is esterified with methanol. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-hydroxyphenylacetic acid and benzyl chloride.

    Reaction Steps:

Industrial Production Methods:

In an industrial setting, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions (temperature, pressure, and solvent choice) ensures high purity and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: 3-benzyloxybenzaldehyde or 3-benzyloxybenzoic acid.

    Reduction: 3-benzyloxyphenylmethanol.

    Substitution: Various substituted phenylacetic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Protecting Group: The benzyloxy group serves as a protecting group for phenols in multi-step synthesis.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or analgesic properties.

    Biochemical Studies: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry:

    Material Science: Utilized in the synthesis of polymers and resins with specific properties.

    Agrochemicals: Employed in the development of herbicides and pesticides.

Mechanism of Action

Molecular Targets and Pathways:

The compound’s effects are primarily due to its ability to interact with enzymes and receptors in biological systems. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites on proteins. The ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

    Phenylacetic acid methyl ester: Lacks the benzyloxy group, making it less lipophilic and potentially less active in certain biological contexts.

    3-Hydroxyphenylacetic acid methyl ester: Contains a hydroxyl group instead of a benzyloxy group, which can alter its reactivity and biological activity.

    3-Benzyloxybenzoic acid methyl ester: Similar structure but with a carboxylic acid group on the benzene ring, affecting its chemical properties and applications.

Uniqueness:

3-Benzyloxyphenylacetic acid methyl ester stands out due to the presence of both the benzyloxy and ester groups, which confer unique reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

methyl 2-(3-phenylmethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-16(17)11-14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBWCJFWJDBDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978425
Record name Methyl [3-(benzyloxy)phenyl]acetate
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Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62969-42-0, 25054-06-2, 62769-42-0
Record name Methyl 3-(phenylmethoxy)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62969-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formaldehyde, polymer with cyclohexanone
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl [3-(benzyloxy)phenyl]acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde, polymer with cyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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